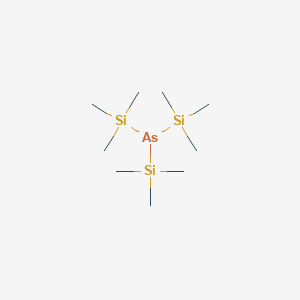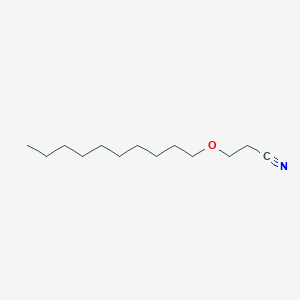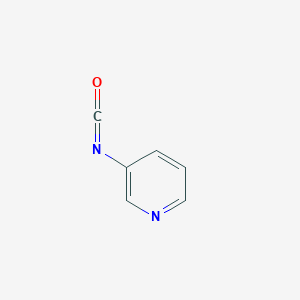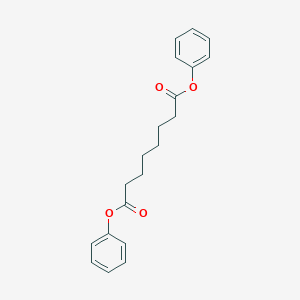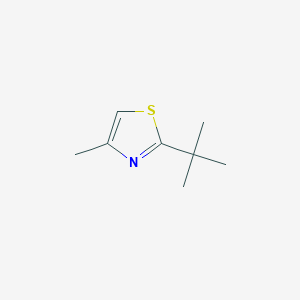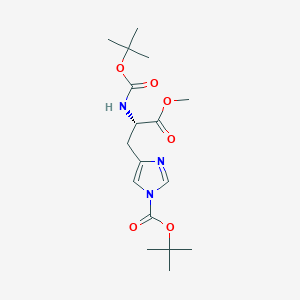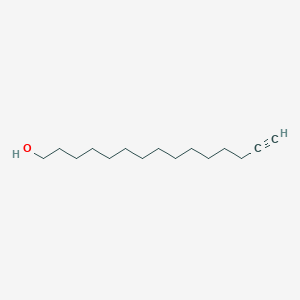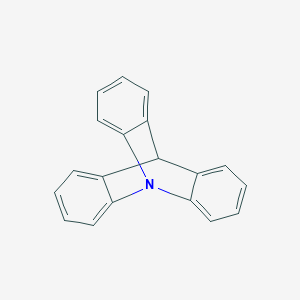
Azatriptycene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azatriptycene is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential applications in various fields of science. It is a unique compound due to its highly symmetrical structure, which makes it an ideal candidate for use in many scientific research applications.
Applications De Recherche Scientifique
Azatriptycene has been extensively studied for its potential applications in various fields of science, including materials science, organic chemistry, and biochemistry. It is used as a building block for the synthesis of various organic compounds, including dendrimers, polymers, and other complex organic molecules.
Mécanisme D'action
The mechanism of action of Azatriptycene is not fully understood. However, it is believed that it works by inhibiting the activity of enzymes involved in various biochemical pathways. It has been shown to have a potent inhibitory effect on the activity of certain enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Effets Biochimiques Et Physiologiques
Azatriptycene has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have a potent antioxidant effect, which makes it an ideal candidate for use in various medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
Azatriptycene has several advantages and limitations for lab experiments. One of the main advantages is its highly symmetrical structure, which makes it an ideal candidate for use in various organic synthesis reactions. However, its complex synthesis method and high cost make it a less attractive option for some researchers.
Orientations Futures
There are several future directions for the study of Azatriptycene. One of the most promising areas of research is its potential use in the development of new drugs for the treatment of various diseases. It is also being studied for its potential use in various medical applications, including drug delivery systems and imaging agents. Additionally, there is ongoing research into the synthesis of new derivatives of Azatriptycene, which may have even more potent biological activity.
Conclusion:
In conclusion, Azatriptycene is a unique compound that has been extensively studied for its potential applications in various fields of science. Its highly symmetrical structure, complex synthesis method, and potent biological activity make it an ideal candidate for use in various research applications. Ongoing research into its potential medical applications and the synthesis of new derivatives is likely to lead to exciting new discoveries in the future.
Méthodes De Synthèse
The synthesis of Azatriptycene is a complex process that involves several steps. The first step involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form the final product. The most commonly used method for the synthesis of Azatriptycene is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclohexene ring.
Propriétés
Numéro CAS |
197-45-5 |
|---|---|
Nom du produit |
Azatriptycene |
Formule moléculaire |
C19H13N |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
1-azapentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C19H13N/c1-4-10-16-13(7-1)19-14-8-2-5-11-17(14)20(16)18-12-6-3-9-15(18)19/h1-12,19H |
Clé InChI |
PBSKWXRNZXOACH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4N2C5=CC=CC=C35 |
SMILES canonique |
C1=CC=C2C(=C1)C3C4=CC=CC=C4N2C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



